molecular formula C11H17N3 B1275822 1-[1-(Pyridin-2-yl)ethyl]piperazine CAS No. 34581-20-9

1-[1-(Pyridin-2-yl)ethyl]piperazine

Cat. No. B1275822
CAS RN: 34581-20-9
M. Wt: 191.27 g/mol
InChI Key: DIXGJFCTPBJAFG-UHFFFAOYSA-N
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Description

The compound 1-[1-(Pyridin-2-yl)ethyl]piperazine is a nitrogen-containing heterocycle that is of interest in various fields of chemistry and pharmacology. It is characterized by a piperazine ring substituted with a pyridin-2-yl ethyl group. This structural motif is found in a variety of compounds with diverse biological activities, including anticonvulsant, analgesic, and antibacterial properties .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic heterocyclic compounds such as pyridine. For instance, the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones involved the use of 4-phenylpiperazine as a starting material, followed by reactions to introduce the pyrrolidine-2,5-dione moiety . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole demonstrates the use of pyridine and piperazine as core structures that are modified through various chemical reactions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using techniques such as X-ray crystallography, as seen in the structural characterization of analgesic isothiazolopyridines . These studies provide insights into the conformation and intermolecular interactions of the molecules, which are crucial for understanding their biological activities.

Chemical Reactions Analysis

Piperazine compounds can undergo a variety of chemical reactions. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene leads to a novel carbonylation at a C–H bond in the piperazine ring, demonstrating the reactivity of the piperazine moiety under catalytic conditions . The electronic nature of substituents on the piperazine and pyridine rings significantly affects the reactivity of these substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the piperazine nitrogen atoms can affect the compound's solubility, stability, and reactivity. The synthesis and characterization of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid included an analysis of its infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry data, providing a comprehensive understanding of its physicochemical properties .

Scientific Research Applications

Memory and Cognitive Enhancement

  • Research has shown that certain derivatives of 1-[1-(Pyridin-2-yl)ethyl]piperazine have significant effects on enhancing memory abilities in mice. Li Ming-zhu (2008) synthesized 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and found it improved memory in mice using a swimming maze test (Li Ming-zhu, 2008). Similarly, in 2012, Li Ming-zhu synthesized and studied the effects of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates on learning and memory facilitation in mice, observing strong facilitation in these functions (Li Ming-zhu, 2012).

Medicinal Chemistry and Drug Synthesis

  • V. Balaraju et al. (2019) reported on the synthesis and docking studies of novel piperazine-1-yl-1H-indazole derivatives, including a compound related to 1-[1-(Pyridin-2-yl)ethyl]piperazine, highlighting its importance in medicinal chemistry (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Insecticidal Applications

  • M. Cai et al. (2010) explored the use of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, based on a similar structure, as novel insecticides. This research demonstrated the potential of such compounds in pest control, particularly against the armyworm Pseudaletia separata (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010).

Anticonvulsant Research

Structural and Spectroscopic Analysis

Future Directions

The future directions for research on “1-[1-(Pyridin-2-yl)ethyl]piperazine” could include further investigation into its synthesis, mechanism of action, and potential applications. Given its role as a selective α2-adrenoceptor antagonist , it may have potential for development as a therapeutic agent in conditions where these receptors play a role.

properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGJFCTPBJAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401596
Record name 1-[1-(Pyridin-2-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Pyridin-2-yl)ethyl]piperazine

CAS RN

34581-20-9
Record name 1-[1-(Pyridin-2-yl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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